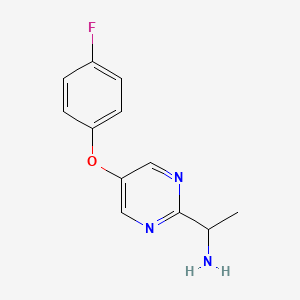
1-(5-(4-Fluorophenoxy)pyrimidin-2-yl)ethanamine
Cat. No. B8323055
M. Wt: 233.24 g/mol
InChI Key: QQYZEKPOFDMCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09434719B2
Procedure details


1-(5-(4-fluorophenoxyl)pyrimidin-2-yl)ethanone (290 mg, 1.25 mmol), NH4OAc (1.9 g, 24.6 mmol), and NaBH3CN (314 mg, 5.00 mmol) were taken up in 20 mL 200 proof EtOH, and heated at 130 C for 3 minutes in a microwave apparatus. The mixture was concentrated to remove the EtOH. Crude was taken up in 30 ml water+25 mL EtOAc. 6N NaOH was added until aqueous pH was ˜10. Separated layers, and extracted aqueous with EtOAc (25 ml). The combined organic layer was washed with 25 mL brine and dried with Na2SO4. Filtered and concentrated with reduced pressure to give 275 mg crude tan oil, which was carried forward without further purification. Major product Anal. RP-HPLC tR=1.26 min. (Column=Inertsil C8 Column, 3.0 μm, 3.0×30 mm. Column Temperature=50° C. Eluents=A: Water (5 mM Ammonium formate, 2% ACN); B: ACN. Flow Rate=2 mL/min. Gradient=0 min 5% B; 5% to 95% B in 1.70 min; 0.3 min 95% B; 2.1 min 1% B.) MS m/z 234.1 (M+H)+.

[Compound]
Name
NH4OAc
Quantity
1.9 g
Type
reactant
Reaction Step Two


[Compound]
Name
200
Quantity
20 mL
Type
solvent
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:8]=[N:9][C:10]([C:13](=O)[CH3:14])=[N:11][CH:12]=2)=[CH:4][CH:3]=1.[BH3-]C#[N:20].[Na+]>CCO>[F:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:8]=[N:9][C:10]([CH:13]([NH2:20])[CH3:14])=[N:11][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
290 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(OC=2C=NC(=NC2)C(C)=O)C=C1
|
Step Two
[Compound]
|
Name
|
NH4OAc
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
314 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH3-]C#N.[Na+]
|
Step Four
[Compound]
|
Name
|
200
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 130 C for 3 minutes in a microwave apparatus
|
|
Duration
|
3 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the EtOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
6N NaOH was added until aqueous pH was ˜10
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Separated layers, and extracted aqueous with EtOAc (25 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with 25 mL brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated with reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(OC=2C=NC(=NC2)C(C)N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 275 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
